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molecular formula C10H10ClN5O B8448855 n4-(6-Methoxy-3-pyridyl)-6-chloro-4,5-pyrimidine diamine

n4-(6-Methoxy-3-pyridyl)-6-chloro-4,5-pyrimidine diamine

Cat. No. B8448855
M. Wt: 251.67 g/mol
InChI Key: SSEGJDWZLFZUMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06841549B1

Procedure details

A mixture of 25 g of 5-(6-chloro-9H-9-purinyl)-2-pyridyl methyl ether, 250 mL conc. ammonia water and 500 mL dimethoxyethane was stirred at 70° C. for 4 hours, and the resulting suspension was filtered, to give 21.2 g of the title compound as white crystals (91% y.). (4) 8-Bromo-9-(6-methoxy-3-pyridyl)-9H-6-purineamine
Name
5-(6-chloro-9H-9-purinyl)-2-pyridyl methyl ether
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
91%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]2C=[N:16][C:15]3[C:10]2=[N:11][CH:12]=[N:13][C:14]=3[Cl:18])=[CH:5][N:4]=1.O.N>C(COC)OC>[CH3:1][O:2][C:3]1[N:4]=[CH:5][C:6]([NH:9][C:10]2[C:15]([NH2:16])=[C:14]([Cl:18])[N:13]=[CH:12][N:11]=2)=[CH:7][CH:8]=1 |f:1.2|

Inputs

Step One
Name
5-(6-chloro-9H-9-purinyl)-2-pyridyl methyl ether
Quantity
25 g
Type
reactant
Smiles
COC1=NC=C(C=C1)N1C2=NC=NC(=C2N=C1)Cl
Name
Quantity
250 mL
Type
reactant
Smiles
O.N
Name
Quantity
500 mL
Type
solvent
Smiles
C(OC)COC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
was stirred at 70° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting suspension was filtered

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC1=CC=C(C=N1)NC1=NC=NC(=C1N)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 21.2 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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